GSK2578215A

Parkinson's disease LRRK2 Kinase inhibition

GSK2578215A is the preferred chemical probe for LRRK2 studies demanding unambiguous target attribution. Achieving IC50 of 10.9/8.9 nM (WT/G2019S) with exceptional kinome-wide selectivity (only 1/131 kinases inhibited >50% at 10 µM), it ensures clean phosphoproteomic data. Its BBB permeability (brain-to-plasma ratio 1.4–2.4) uniquely modulates striatal dopamine/glutamate release, distinct from LRRK2-IN-1 or MLi-2. Validated in vivo via Ser910/Ser935 dephosphorylation at 100 mg/kg i.p.

Molecular Formula C24H18FN3O2
Molecular Weight 399.4 g/mol
CAS No. 1285515-21-0
Cat. No. B612099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2578215A
CAS1285515-21-0
SynonymsGSK2578215A;  GSK-2578215A;  GSK 2578215A.
Molecular FormulaC24H18FN3O2
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4
InChIInChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29)
InChIKeyWCIGMFCFPXZRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK2578215A (CAS 1285515-21-0): An LRRK2 Kinase Inhibitor with Broad Kinome Selectivity for Parkinson's Disease Research


GSK2578215A (CAS 1285515-21-0) is a 2-arylmethyloxy-5-substitutent-N-arylbenzamide derivative that acts as a potent, ATP-competitive inhibitor of leucine-rich repeat kinase 2 (LRRK2) [1]. It exhibits biochemical IC50 values of 10.9 nM and 8.9 nM against wild-type LRRK2 and the G2019S mutant, respectively, and demonstrates exceptional selectivity across the kinome when profiled against panels totaling 460 kinases [1]. The compound is blood-brain barrier (BBB) permeable and engages its target in vivo, reducing LRRK2 phosphorylation at Ser910 and Ser935 in peripheral tissues following systemic administration [1].

Why Generic LRRK2 Inhibitors Cannot Substitute for GSK2578215A in Scientific Workflows


Although multiple LRRK2 inhibitors are commercially available, they exhibit marked differences in kinome selectivity, brain penetration, and functional effects in neuronal models that preclude simple substitution. First-generation tools like LRRK2-IN-1 and CZC-25146 have limited brain exposure and known off-target activities that confound interpretation in biological systems [1]. Newer, brain-penetrant inhibitors such as MLi-2 and PFE-360 show improved CNS distribution but differ from GSK2578215A in their broader kinase inhibition profiles or effects on neurotransmitter release [2][3]. The specific combination of high kinome-wide selectivity and differential modulation of striatal dopamine versus glutamate release makes GSK2578215A a distinct chemical probe requiring explicit justification for any substitution.

Quantitative Differentiation of GSK2578215A from Alternative LRRK2 Inhibitors


Biochemical Potency: Comparable to First-Generation Inhibitors but Lacking Off-Target Kinase Activity

GSK2578215A inhibits LRRK2 with IC50 values of 10.9 nM (wild-type) and 8.9 nM (G2019S), which are comparable to LRRK2-IN-1 (13 nM WT, 6 nM G2019S) [1]. However, at a concentration of 10 µM, GSK2578215A inhibits only 1 kinase (smMLCK) >50% in a 131-kinase panel, whereas LRRK2-IN-1 and CZC-25146 exhibit broader off-target inhibition profiles [1].

Parkinson's disease LRRK2 Kinase inhibition Biochemical IC50

Kinome-Wide Selectivity: Superior to Both First-Generation and Newer Brain-Penetrant Inhibitors

GSK2578215A demonstrates kinome-wide selectivity surpassing other LRRK2 inhibitors. In a 131-kinase Dundee panel at 10 µM, only smMLCK showed >50% inhibition; in a binding assay of 329 additional kinases, only ALK and FLT3(D835Y) had an ambit score <10 [1]. This contrasts with MLi-2, which inhibits 18 kinases >50% at 1 µM in a 280-kinase panel [2].

Parkinson's disease LRRK2 Kinase selectivity Chemical probe

Brain Exposure: Superior to First-Generation Inhibitors but Inferior to MLi-2/PFE-360

GSK2578215A achieves a brain-to-plasma AUC ratio of 1.4 (IV) and 2.4 (oral) in mice, indicating good BBB permeability [1]. This contrasts with first-generation tools LRRK2-IN-1 and CZC-25146, which show poor brain exposure [1]. However, MLi-2 and PFE-360 achieve higher brain-to-plasma ratios (>3) and are explicitly CNS-optimized [2].

Parkinson's disease LRRK2 Blood-brain barrier CNS penetration

Functional Neurotransmission Effects: Distinct from LRRK2-IN-1 in Striatal and Cortical Synaptosomes

In superfused synaptosomes from wild-type mice, LRRK2-IN-1 inhibited striatal glutamate release but not dopamine release, whereas GSK2578215A inhibited striatal dopamine and cortical glutamate release while enhancing striatal glutamate release [1]. In G2019S knock-in mice, GSK2578215A facilitated dopamine release without affecting striatal glutamate [1].

Parkinson's disease LRRK2 Neurotransmission Dopamine Glutamate

Optimal Use Cases for GSK2578215A in LRRK2-Focused Research


Elucidating LRRK2-Specific Signaling in Cellular Models Requiring High Kinome Selectivity

When the research objective demands unambiguous attribution of phenotypic effects to LRRK2 inhibition, GSK2578215A's exceptionally clean kinome profile (only 1/131 kinases inhibited >50% at 10 µM) makes it the preferred chemical probe over less selective alternatives such as LRRK2-IN-1 or MLi-2 [1]. This is particularly critical in phosphoproteomic studies or high-content screening where off-target kinase inhibition could confound pathway analysis.

Investigating Differential Dopamine and Glutamate Modulation in Parkinson's Disease Models

GSK2578215A uniquely inhibits striatal dopamine release while enhancing striatal glutamate release in wild-type synaptosomes, a profile distinct from LRRK2-IN-1 [2]. Studies examining the interplay between dopaminergic and glutamatergic systems in the context of LRRK2 mutations should utilize GSK2578215A to capture these specific modulatory effects, which may be relevant to the non-motor symptoms of Parkinson's disease.

In Vivo Target Engagement Studies in Peripheral Tissues

For experiments requiring confirmation of in vivo LRRK2 inhibition, GSK2578215A at 100 mg/kg i.p. reduces Ser910 and Ser935 phosphorylation in mouse spleen and kidney, providing a validated biomarker readout [1]. This peripheral target engagement is useful for pharmacokinetic/pharmacodynamic modeling and for studies focused on LRRK2's role outside the CNS, such as in immune cell function.

Studies Where Brain Penetration Is Desired but Maximal CNS Exposure Is Not Critical

GSK2578215A achieves brain-to-plasma ratios of 1.4-2.4 in mice, enabling CNS target engagement studies, albeit without the high brain accumulation of MLi-2 or PFE-360 [1]. This intermediate brain penetration is suitable for in vivo neuropharmacology experiments where avoiding excessive CNS accumulation may reduce potential off-target effects, or where peripheral and central LRRK2 contributions need to be distinguished.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2578215A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.